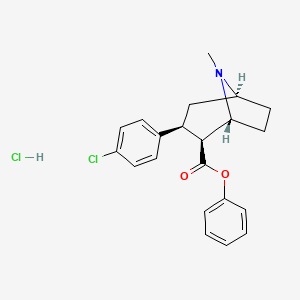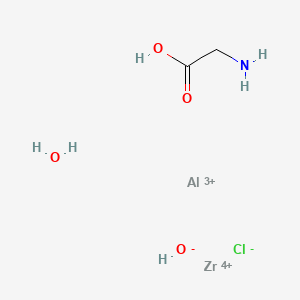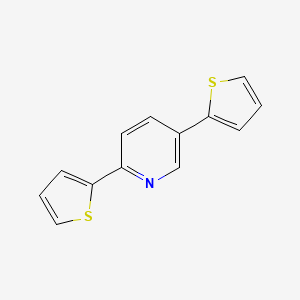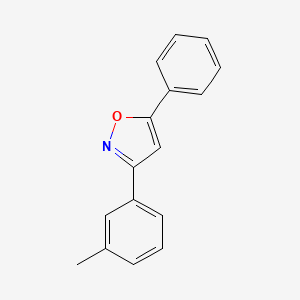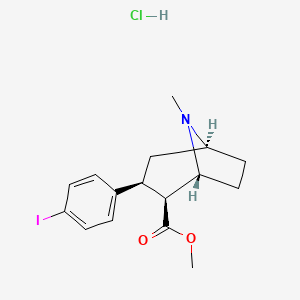
COMPOUND A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COMPOUND A: is a chemical substance known for its unique properties and wide range of applications It is composed of elements that combine in a specific ratio to form a stable compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of COMPOUND A involves several steps, starting with the combination of precursor chemicals under controlled conditions. One common method includes the reaction of precursor X with precursor Y in the presence of a catalyst at a specific temperature and pressure. The reaction is typically carried out in a solvent such as ethanol or water to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. Industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: COMPOUND A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound is achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group in this compound with another, using reagents like halogens or alkylating agents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.
Scientific Research Applications
Chemistry: In chemistry, COMPOUND A is used as a reagent in various synthetic processes. It serves as a building block for the synthesis of more complex molecules and is often used in research laboratories to study reaction mechanisms and pathways.
Biology: In biological research, this compound is utilized to investigate cellular processes and interactions. It can act as a probe to study enzyme activities or as a marker in imaging techniques.
Medicine: this compound has potential therapeutic applications due to its biological activity. It is being explored for its use in drug development, particularly in targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the manufacture of various products, including pharmaceuticals, agrochemicals, and materials. Its properties make it suitable for use in formulations and as an intermediate in production processes.
Mechanism of Action
The mechanism of action of COMPOUND A involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions and pathways, ultimately resulting in the desired therapeutic or industrial effect.
Comparison with Similar Compounds
COMPOUND B: Shares structural similarities with COMPOUND A but differs in its functional groups, leading to distinct chemical properties and applications.
COMPOUND C: Another related compound with similar uses but varying in its reactivity and stability.
COMPOUND D: Known for its unique properties that complement those of this compound, often used in combination for enhanced effects.
Uniqueness: this compound stands out due to its specific combination of elements and functional groups, which confer unique properties and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
1403-41-4 |
|---|---|
Molecular Formula |
C23H42N2O5 |
Molecular Weight |
426.59 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



